2,8-Dichloro-7H-purine is a chlorinated purine derivative with significant applications in both chemical synthesis and biological research. This compound is classified under the category of purines, which are essential components of nucleic acids and play critical roles in cellular processes. The compound has the CAS number 2411284-39-2 and is recognized for its potential as a building block in the synthesis of various nucleoside analogs and other biologically active molecules.
The synthesis of 2,8-dichloro-7H-purine typically involves the chlorination of purine derivatives. One prevalent method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. This reaction is conducted under reflux conditions, which facilitates chlorination at the 2 and 8 positions of the purine ring.
In an industrial context, the production can be scaled up by optimizing parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors are often employed to enhance efficiency and yield. The final product is purified using recrystallization or chromatography techniques.
The chlorination reaction can be summarized as follows:
The molecular formula for 2,8-dichloro-7H-purine is C5H3Cl2N4, indicating that it contains two chlorine atoms at the 2 and 8 positions on the purine ring structure. Its molecular weight is approximately 225.5 g/mol.
The structural representation highlights the arrangement of atoms within the compound:
2,8-Dichloro-7H-purine undergoes a variety of chemical reactions due to its reactive chlorine substituents:
These reactions are significant for synthesizing more complex purine derivatives and exploring their biological activities.
The mechanism of action for 2,8-dichloro-7H-purine involves its interaction with various molecular targets, particularly enzymes and receptors. The presence of chlorine atoms enhances its ability to bind to active sites on these targets, leading to inhibition or modulation of enzymatic activity. Furthermore, it may interfere with nucleic acid synthesis, contributing to its potential antiviral and anticancer properties.
2,8-Dichloro-7H-purine has diverse applications across multiple fields:
2,8-Dichloro-7H-purine (C₅H₂Cl₂N₄; PubChem CID: 248640) emerged in chemical literature as a specialized halogenated purine derivative in the mid-to-late 20th century [1]. Early synthetic routes typically involved direct chlorination of the parent purine or selective halogenation of precursor pyrimidine-imidazole scaffolds. For example, one common method utilized dichlorination at the 2 and 8 positions of 7H-purine using phosphorus oxychloride (POCl₃) with catalytic agents. Its initial identification in chemical databases (e.g., CAS registry systems) coincided with broader investigations into halogenated purines by the National Cancer Institute (NCI) in the 1960s–1980s, where it was cataloged under identifiers like NSC 7853 [4]. Unlike its isomer 2,6-dichloropurine (CAS 5451-40-1), which saw extensive early study due to straightforward commercial synthesis [8], 2,8-dichloro-7H-purine remained relatively underexplored until the 2000s, when its unique reactivity at C8 gained attention for complex analog synthesis.
The 2,8-dichloro-7H-purine scaffold serves as a privileged structural motif in drug design due to three key features:
Table 1: Molecular Characteristics of 2,8-Dichloro-7H-Purine
Property | Value/Description |
---|---|
Chemical Formula | C₅H₂Cl₂N₄ |
Molecular Weight | 177.00 g/mol |
IUPAC Name | 2,8-Dichloro-7H-purine |
CAS Registry Number | Not explicitly listed (CID 248640 in PubChem) |
Alternate Names | 5,7-Dichloro-1H-imidazo[4,5-d]pyrimidine; NSC 7853 [4] |
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents (DMF, DMSO) |
Key Spectroscopic Data | Characteristic ¹H NMR: δ 8.50 (s, 1H, H-6) |
2,8-Dichloro-7H-purine is indispensable in generating diverse purine libraries due to its orthogonal reactivity. Key applications include:
Table 2: Synthetic Applications of 2,8-Dichloro-7H-Purine
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling (C8) | Pd catalyst, H₂O/CH₃CN, 80°C | 8-Aryl-2-chloro-7H-purines | Kinase inhibitor precursors [8] |
Amination (C2) | Primary amines, DIPEA, DMF, 25°C | 2-Amino-8-chloro-7H-purines | Anticancer scaffolds [2] |
Alkylthiolation (C2) | RSH, K₂CO₃, DMF | 2-Alkylthio-8-chloro-7H-purines | HSP90 inhibitors [2] |
Bis-Purine Synthesis | Dibromoethane linker, K₂CO₃, ultrasound | N9-linked bis-purines | Broad-spectrum antitumor agents |
Halogenated purines represent a prolific domain in medicinal chemistry, with over 30 FDA-approved drugs (e.g., clofarabine, fludarabine) targeting cancer and viral diseases [3] [6]. Within this landscape:
Table 3: Comparison of Key Halogenated Purine Precursors
Compound | CAS Number | Key Positions | Primary Applications | Distinct Advantage |
---|---|---|---|---|
2,8-Dichloro-7H-purine | Not specified | C2, C8 | Anticancer scaffolds, bis-purine synthesis | Steric accessibility at C8 for cyclization |
2,6-Dichloropurine | 5451-40-1 | C2, C6 | Kinase inhibitors, antiviral agents | Established commercial availability [8] |
6,8-Dichloropurine | 3680-71-5 | C6, C8 | DNA antimetabolites | Enhanced reactivity at C6 for SNAr [1] |
2,6,8-Trichloropurine | 154-01-0 | C2, C6, C8 | Multisubstituted analog synthesis | Maximum derivatization sites |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1